molecular formula C13H11N3 B1620509 Phenylamino-pyridin-2-yl-acetonitrile CAS No. 904813-98-5

Phenylamino-pyridin-2-yl-acetonitrile

Cat. No.: B1620509
CAS No.: 904813-98-5
M. Wt: 209.25 g/mol
InChI Key: UCPRBCNEOGYFEY-UHFFFAOYSA-N
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Description

Phenylamino-pyridin-2-yl-acetonitrile is a chemical compound with the CAS Number: 904813-98-5 . It has a molecular weight of 209.25 and its IUPAC name is anilino (2-pyridinyl)acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13 H11 N3 . The InChI code for this compound is 1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.25 . Its boiling point is 382.4ºC at 760 mmHg and it has a density of 1.206g/cm3 .

Scientific Research Applications

Basicity Scale in Acetonitrile

Research has developed a self-consistent spectrophotometric basicity scale in acetonitrile, spanning nearly 12 pK(a) units and involving various bases, including substituted pyridines. This scale aids in understanding the basicity of compounds, including those related to Phenylamino-pyridin-2-yl-acetonitrile, by providing a quantitative measurement of their relative basicity in a solvent environment widely used in organic synthesis (Kaljurand et al., 2000).

Zwitterionic Complex Formation

Studies have shown the formation of zwitterionic complexes in reactions involving acetonitrile. For instance, reactions with hydrated InCl(3) and certain ligands in acetonitrile produce zwitterionic compounds, highlighting the solvent’s role in facilitating unique chemical structures and reactions, potentially relevant for synthesizing and studying derivatives of this compound (Srijit Das et al., 2003).

Fluorescence Sensing

A study introduced a metal ion sensor with quinoline and pyridylaminophenol, capable of fluorescing in the presence of Zn(2+) or Cd(2+) in acetonitrile. This research demonstrates the potential for this compound derivatives to serve as selective sensors for metal ions, leveraging their fluorescent properties (Eun Joo Song et al., 2013).

Kinase Inhibitory Activity

Derivatives of this compound have been investigated for their Src kinase inhibitory activity, demonstrating the compound's potential in therapeutic applications, particularly in cancer treatment. Structural modifications on the phenyl and phenylamino groups have been shown to affect the inhibitory activity, indicating the importance of chemical structure in biological function (D. Boschelli et al., 2005).

Pyridinolysis Mechanisms

Research into the pyridinolysis of phenyl chloroformates in acetonitrile has provided insights into reaction mechanisms, indicating the significant role of electron-rich moieties and the formation of tetrahedral intermediates. This study underscores the complexity of reactions involving phenylamino groups in acetonitrile and contributes to our understanding of organic reaction mechanisms (H. Koh et al., 1998).

Future Directions

While specific future directions for Phenylamino-pyridin-2-yl-acetonitrile are not mentioned in the search results, related compounds have been used in the study of anti-fibrosis activity . This suggests potential future research directions in medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

Phenylamino-pyridin-2-yl-acetonitrile, also known as 2-anilino-2-pyridin-2-ylacetonitrile, primarily targets protoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of chlorophyll and heme, making it a crucial target for herbicidal activity .

Mode of Action

The compound acts as a PPO inhibitor . It binds to the PPO enzyme, preventing it from catalyzing the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of chlorophyll and heme . This inhibition disrupts the normal functioning of the target organisms, leading to their death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the heme and chlorophyll biosynthesis pathway . By inhibiting PPO, the compound prevents the conversion of protoporphyrinogen IX to protoporphyrin IX, leading to the accumulation of protoporphyrinogen. When exposed to light, protoporphyrinogen generates reactive oxygen species, causing lipid peroxidation and cell membrane damage, ultimately leading to cell death .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its chemical structure, lipophilicity, and molecular weight .

Result of Action

The inhibition of PPO by this compound leads to the death of the target organisms. This is due to the disruption of chlorophyll and heme biosynthesis, which are essential for the survival and growth of these organisms .

Properties

IUPAC Name

2-anilino-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-13(12-8-4-5-9-15-12)16-11-6-2-1-3-7-11/h1-9,13,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPRBCNEOGYFEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378043
Record name Phenylaminopyridin-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-98-5
Record name α-(Phenylamino)-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904813-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylaminopyridin-2-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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